molecular formula C16H17N3O2 B268755 N-[3-(isobutyrylamino)phenyl]isonicotinamide

N-[3-(isobutyrylamino)phenyl]isonicotinamide

Cat. No. B268755
M. Wt: 283.32 g/mol
InChI Key: SDNLXGHQACLHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(isobutyrylamino)phenyl]isonicotinamide, also known as IBR2, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. IBR2 belongs to the class of nicotinamide adenine dinucleotide (NAD+) mimetics, which are molecules that mimic the activity of NAD+ in living systems. In

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]isonicotinamide has been shown to have various scientific research applications due to its ability to mimic the activity of NAD+. One of the most significant applications of N-[3-(isobutyrylamino)phenyl]isonicotinamide is in the field of aging research. Studies have shown that N-[3-(isobutyrylamino)phenyl]isonicotinamide can activate sirtuins, which are enzymes that play a crucial role in regulating cellular metabolism and aging. By activating sirtuins, N-[3-(isobutyrylamino)phenyl]isonicotinamide can potentially increase lifespan and delay the onset of age-related diseases.
Another application of N-[3-(isobutyrylamino)phenyl]isonicotinamide is in the field of cancer research. Studies have shown that N-[3-(isobutyrylamino)phenyl]isonicotinamide can inhibit the growth of cancer cells by activating sirtuins and inducing apoptosis, or programmed cell death. N-[3-(isobutyrylamino)phenyl]isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Mechanism of Action

N-[3-(isobutyrylamino)phenyl]isonicotinamide mimics the activity of NAD+ by binding to sirtuins and activating their enzymatic activity. Sirtuins are a class of enzymes that play a crucial role in regulating cellular metabolism and aging. By activating sirtuins, N-[3-(isobutyrylamino)phenyl]isonicotinamide can increase the production of ATP, which is the primary source of energy for cells. N-[3-(isobutyrylamino)phenyl]isonicotinamide can also induce apoptosis, or programmed cell death, in cancer cells by activating sirtuins.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects due to its ability to activate sirtuins. Studies have shown that N-[3-(isobutyrylamino)phenyl]isonicotinamide can increase the production of ATP, which is the primary source of energy for cells. N-[3-(isobutyrylamino)phenyl]isonicotinamide can also induce apoptosis, or programmed cell death, in cancer cells by activating sirtuins. Additionally, N-[3-(isobutyrylamino)phenyl]isonicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a promising candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(isobutyrylamino)phenyl]isonicotinamide for lab experiments is its ability to activate sirtuins, which play a crucial role in regulating cellular metabolism and aging. N-[3-(isobutyrylamino)phenyl]isonicotinamide can also induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for combination therapy with chemotherapy drugs. However, one of the limitations of N-[3-(isobutyrylamino)phenyl]isonicotinamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]isonicotinamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of N-[3-(isobutyrylamino)phenyl]isonicotinamide's potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore N-[3-(isobutyrylamino)phenyl]isonicotinamide's potential as a treatment for type 2 diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]isonicotinamide involves a multi-step process that begins with the reaction of isonicotinic acid with isobutyryl chloride to form isonicotinoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the desired product, N-[3-(isobutyrylamino)phenyl]isonicotinamide. The overall yield of this process is approximately 30%, and the purity of the final product can be improved by recrystallization.

properties

Product Name

N-[3-(isobutyrylamino)phenyl]isonicotinamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-4-3-5-14(10-13)19-16(21)12-6-8-17-9-7-12/h3-11H,1-2H3,(H,18,20)(H,19,21)

InChI Key

SDNLXGHQACLHKO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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